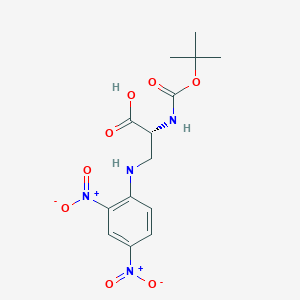

Boc-d-dap(dnp)-oh

Descripción

Introduction to Boc-D-Dap(Dnp)-OH in Chemical Research

Historical Development and Research Evolution

The development of Boc-D-Dap(Dnp)-OH is rooted in the mid-20th century advancements in peptide synthesis. The introduction of the Boc protecting group in the 1960s revolutionized peptide chemistry by enabling temporary protection of α-amino groups during solid-phase peptide synthesis (SPPS). Unlike earlier methods, Boc chemistry allowed iterative coupling and deprotection cycles, albeit requiring harsh acidic conditions (e.g., trifluoroacetic acid).

The Dnp group gained prominence for its stability under standard coupling conditions and selective removability. Initially applied to protect histidine residues, Dnp’s resistance to acidolysis made it ideal for preventing side reactions during peptide elongation. By the 1990s, researchers began integrating Dnp into non-canonical amino acids like diamino derivatives, leading to compounds such as Boc-D-Dap(Dnp)-OH. This innovation addressed challenges in synthesizing peptides with multiple reactive side chains, particularly those prone to aspartimide formation or oxidation.

A key milestone was the optimization of orthogonal protection strategies, where Boc (acid-labile) and Dnp (base-stable) groups coexisted without cross-reactivity. This compatibility enabled the synthesis of hypermodified peptides, driving advancements in glycopeptide and lipopeptide research.

Table 1: Key Properties of Boc-D-Dap(Dnp)-OH

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₈ | |

| Molecular Weight | 370.32 g/mol | |

| Melting Point | 200–203°C | |

| Optical Rotation (D) | -41° ± 2° (c = 1 in MeOH) | |

| pKa (Predicted) | 2.88 ± 0.16 |

Significance in Peptide Chemistry Research

Boc-D-Dap(Dnp)-OH addresses three critical challenges in peptide synthesis:

- Side-Chain Reactivity Management : The Dnp group suppresses unwanted side reactions, such as cyclization or racemization, during coupling steps. For example, in sequences containing aspartic acid–glycine motifs, Dnp prevents aspartimide formation, preserving peptide integrity.

- Orthogonal Protection : The Boc group’s acid-lability and Dnp’s base stability allow sequential deprotection. This orthogonality is crucial for synthesizing branched peptides or post-translationally modified analogs.

- Bioconjugation Compatibility : The Dnp moiety serves as a handle for site-specific modifications. In drug delivery systems, it facilitates covalent attachment to carrier proteins or fluorescent probes, enabling targeted therapies.

Recent studies highlight its role in synthesizing multivalent magnetic resonance imaging (MRI) contrast agents . Hyperpolarized derivatives of Boc-D-Dap(Dnp)-OH exhibit pH-dependent NMR shifts, making them promising biosensors for real-time metabolic imaging.

Current Research Landscape and Academic Importance

Contemporary research on Boc-D-Dap(Dnp)-OH spans four domains:

- Anticancer Drug Development : The Dnp group’s electron-withdrawing properties enhance peptide stability in physiological environments. Researchers are leveraging this to design protease-resistant peptide inhibitors targeting oncogenic pathways.

- Enzyme Mimicry : By incorporating Boc-D-Dap(Dnp)-OH into artificial enzymes, scientists study substrate binding and catalytic mechanisms. For instance, its diamino structure mimics lysine residues in histone deacetylase inhibitors.

- Biomaterials Engineering : The compound’s dual functionality enables crosslinking in hydrogel matrices. Such hydrogels are explored for controlled drug release and tissue engineering.

- Analytical Chemistry : Boc-D-Dap(Dnp)-OH derivatives serve as internal standards in mass spectrometry, improving peptide quantification accuracy in complex biological samples.

Table 2: Applications of Boc-D-Dap(Dnp)-OH in Research

Propiedades

IUPAC Name |

(2R)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHQTCSLBRZQAC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-d-dap(dnp)-oh typically involves the protection of the amino groups of D-2,3-diaminopropanoic acid. The process begins with the protection of the amino group using the Boc group. This is followed by the introduction of the dinitrophenyl group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of Boc-d-dap(dnp)-oh is scaled up using similar synthetic routes but optimized for larger quantities. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM). This exposes the primary amine for subsequent peptide coupling or modification .

Example Reaction:

Substitution at the Dnp Group

The electron-deficient aromatic ring of the Dnp group undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions. This reaction is utilized for labeling or crosslinking applications .

Example Reagents:

-

Amines: Ethylenediamine, aniline

-

Thiols: Mercaptoethanol, cysteine

Carboxylic Acid Coupling

The carboxylic acid group participates in peptide bond formation via activation with carbodiimides (e.g., DCC, EDC) and hydroxybenzotriazole (HOBt). This enables incorporation into peptide chains or conjugation with biomolecules .

Example Reaction:

Conformational Dynamics

MD simulations demonstrated that derivatives of Boc-D-Dap(Dnp)-OH exhibit distinct binding modes with Keap1, a protein involved in oxidative stress response. Compound 6 (a derivative) showed reduced potency due to altered NH B shielding (

), highlighting the role of Dnp in modulating reactivity .

Table 2: Structural and Reactivity Comparison

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Boc-D-Dap(Dnp)-OH | Boc, Dnp, COOH | Acidic deprotection, NAS, peptide bonds |

| Fmoc-D-Dap(Dnp)-OH | Fmoc, Dnp, COOH | Base-sensitive deprotection |

| Boc-D-Dap-OH | Boc, NH2, COOH | Limited NAS activity |

Structural Insights from PubChem Data

Aplicaciones Científicas De Investigación

- Peptide Construction : Boc-D-Dap(Dnp)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Boc group serves as a protective group for the amino terminus, allowing for sequential addition of amino acids while preventing unwanted reactions.

- Incorporation of D-Amino Acids : The D-amino acid component allows for the incorporation of non-natural amino acids into peptides, which can impart unique properties such as enhanced stability and altered biological activity.

- Tagging and Detection : The Dnp group can be used as a tag for various detection methods, including UV spectroscopy and enzyme-linked immunosorbent assays (ELISA), facilitating the quantification of peptides during synthesis and purification processes .

Bioconjugation Applications

Boc-D-Dap(Dnp)-OH is also significant in bioconjugation, where it aids in attaching therapeutic agents to biomolecules such as antibodies or proteins.

- Drug Delivery Systems : The compound's ability to form stable conjugates under physiological conditions is crucial for developing targeted therapies. By linking drugs to antibodies via Boc-D-Dap(Dnp)-OH, researchers can enhance the specificity and efficacy of treatments .

- Affinity Chromatography : The Dnp tag allows for affinity purification techniques, where antibodies specific to the Dnp group can isolate desired peptides or proteins from complex mixtures.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of Boc-D-Dap(Dnp)-OH in synthesizing a peptide with enhanced binding affinity to a receptor. The incorporation of D-amino acids led to increased resistance to enzymatic degradation compared to traditional L-amino acid peptides.

Case Study 2: Targeted Drug Delivery

Research involving Boc-D-Dap(Dnp)-OH highlighted its role in developing a targeted drug delivery system for cancer therapy. By conjugating chemotherapeutic agents to monoclonal antibodies via this compound, researchers achieved improved tumor targeting and reduced systemic toxicity.

Mecanismo De Acción

The mechanism by which Boc-d-dap(dnp)-oh exerts its effects involves the interaction of its functional groups with various molecular targets. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. The dinitrophenyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparación Con Compuestos Similares

Structural Analogs with Different Protecting Groups

Boc-D-Dap(Fmoc)-OH

- Structure : Features Boc and fluorenylmethyloxycarbonyl (Fmoc) groups on Dap.

- Applications : Used in peptide synthesis with orthogonal protecting groups; Fmoc is cleaved under basic conditions, while Boc requires acidic conditions. This dual protection enables sequential deprotection in solid-phase synthesis .

- Physicochemical Properties : The Fmoc group increases hydrophobicity, influencing solubility in organic solvents. Boc provides steric protection, enhancing stability during reactions.

Boc-D-Dap(Dnp)-OH

- Structure : Substitutes Fmoc with Dnp, introducing a nitro aromatic moiety.

- Applications : Likely employed in enzyme assays (e.g., protease studies) where Dnp acts as a quencher in Förster resonance energy transfer (FRET) substrates. For example, cathepsin B cleaves Abz-GIVRAK(Dnp)-OH, releasing AK(Dnp)-OH, detectable via mass spectrometry .

- Physicochemical Properties : The Dnp group reduces solubility in aqueous media due to its aromaticity but enhances stability under acidic conditions.

Chromophoric and Fluorogenic Analogs

FRET Substrates (e.g., Abz-FRK(Dnp)P-OH)

- Structure: Incorporates Dnp as a quencher paired with ortho-aminobenzoic acid (Abz) as a donor.

- Applications : Used to study angiotensin-converting enzyme (ACE) activity. The Dnp group quenches Abz fluorescence until enzymatic cleavage, enabling real-time monitoring .

- Comparison: Unlike Boc-D-Dap(Dnp)-OH, these substrates lack amino acid backbones but share Dnp’s role in modulating spectroscopic properties.

Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside

- Structure : Features a nitrobenzoyl group instead of Dnp.

- Applications : Studied for physicochemical and pharmacokinetic properties; nitro groups enhance electron density, affecting reactivity and metabolic stability .

- Comparison : Demonstrates broader applications in drug design, whereas Boc-D-Dap(Dnp)-OH is niche in peptide biochemistry.

Actividad Biológica

Boc-d-dap(dnp)-oh, chemically known as N-alpha-tert-butoxycarbonyl-N-beta-2,4-dinitrophenyl-L-2,3-diaminopropionic acid, is a compound that plays a significant role in peptide synthesis and bioconjugation. Its unique structural features, including the Boc protecting group and the Dnp moiety, confer notable biological activities that are essential for various applications in medicinal chemistry and molecular biology.

Structure and Synthesis

The compound consists of three main components:

- Boc Group : A protecting group that stabilizes the amino terminus during synthesis.

- Dnp Group : A dinitrophenyl moiety that enhances the compound's reactivity and serves as a tag for detection.

- Osu Group : An N-hydroxysuccinimide ester that facilitates conjugation with other biomolecules.

The synthesis of Boc-d-dap(dnp)-oh typically involves standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase methods. The presence of the Dnp group allows for tracking during synthesis and purification through UV spectroscopy and other detection methods like ELISA .

Biological Activity

Boc-d-dap(dnp)-oh exhibits several biological activities due to its ability to form stable conjugates with various biomolecules. This property is particularly significant in drug delivery systems where it can be used to attach therapeutic agents to antibodies or other targeting moieties, enhancing their efficacy and specificity .

Key Applications:

- Peptide Synthesis : Utilized in the incorporation of D-amino acids into peptides, which can influence the biological activity and stability of the resulting compounds.

- Bioconjugation : The Dnp tag enables specific labeling and purification of peptides through affinity chromatography, allowing researchers to isolate desired molecules effectively .

- Drug Delivery : The compound's ability to form stable conjugates makes it a valuable tool in developing targeted therapies .

Case Studies

- Antimicrobial Peptides : Research has shown that peptides synthesized using Boc-d-dap(dnp)-oh demonstrate varying degrees of antimicrobial activity. For instance, derivatives have been evaluated for their effectiveness against specific bacterial strains, indicating potential applications in developing new antibiotics .

- Metabolic Labeling in Bacteria : A study highlighted the use of D-amino acid derivatives, including Boc-d-dap(dnp)-oh, for metabolic labeling of bacterial peptidoglycan. This method allows selective incorporation into bacterial cells without affecting mammalian cells, showcasing its utility in bacterial imaging and diagnostics .

Comparative Analysis

The following table summarizes the structural characteristics and unique features of Boc-d-dap(dnp)-oh compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Dap-OH | Contains only the Boc protecting group | Simpler structure; lacks Dnp and Osu groups |

| Mal-Dap(Boc) | Contains maleimide functionality | Primarily used for thiol conjugation |

| Fmoc-Dap | Uses Fmoc as a protecting group | Commonly used in solid-phase peptide synthesis |

| Dap(Dnp)-OH | Lacks the Osu group but retains Dnp | Useful for simple labeling without conjugation |

Research Findings

Recent studies have focused on optimizing the use of Boc-d-dap(dnp)-oh in various biochemical applications. For example, research has demonstrated its effectiveness in enhancing peptide stability under physiological conditions, which is crucial for therapeutic applications . Additionally, investigations into its interactions with nucleophiles such as amines and thiols have provided insights into developing more effective drug delivery systems .

Q & A

Q. How can Boc-D-Dap(Dnp)-OH be characterized to confirm its structural integrity in peptide synthesis?

Methodological Answer: Utilize a multi-analytical approach:

- NMR Spectroscopy : Acquire ¹H and ¹³C spectra to identify characteristic peaks (e.g., Boc tert-butyl protons at δ ~1.4 ppm; Dnp aromatic protons at δ ~8-9 ppm).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

- Mass Spectrometry : Confirm molecular weight (±5 ppm deviation) via ESI-MS or MALDI-TOF. Cross-validate data against peer-reviewed literature to ensure consistency .

Q. What are the optimal coupling conditions for Boc-D-Dap(Dnp)-OH in solid-phase peptide synthesis?

Methodological Answer:

- Coupling Agents : Test HATU, HBTU, or DIC/Oxyma for efficiency.

- Temperature : Perform reactions at 0–4°C to minimize racemization.

- Monitoring : Use LC-MS to track coupling efficiency in real-time. Post-synthesis, analyze chiral purity via chiral HPLC or circular dichroism spectroscopy. Statistical optimization (e.g., factorial design) can identify ideal reagent ratios .

Q. How can researchers validate the purity of Boc-D-Dap(Dnp)-OH after synthesis?

Methodological Answer:

- HPLC : Compare retention times to a certified reference standard.

- Elemental Analysis : Verify C, H, N composition within 0.4% of theoretical values.

- TLC : Use silica plates with UV visualization to detect impurities. Document all chromatographic conditions (column type, mobile phase, flow rate) for reproducibility .

Advanced Research Questions

Q. How should discrepancies in Boc-D-Dap(Dnp)-OH’s reported stability under acidic conditions be addressed?

Methodological Answer:

- Comparative Studies : Replicate conflicting experiments under standardized conditions (pH, temperature, solvent).

- Degradation Analysis : Use LC-MS/MS to identify and quantify breakdown products.

- Meta-Analysis : Statistically aggregate literature data (e.g., mixed-effects models) to identify confounding variables (e.g., trace metal contamination). Publish raw datasets to enable third-party validation .

Q. What experimental designs are suitable for evaluating the photolability of the Dnp group in Boc-D-Dap(Dnp)-OH?

Methodological Answer:

- Light Exposure Tests : Irradiate samples under controlled UV/visible light (e.g., 365 nm) and quantify degradation via UV-Vis spectroscopy (λmax for Dnp: ~350 nm).

- Kinetic Modeling : Apply time-dependent density functional theory (TD-DFT) to predict photodegradation pathways.

- Control Variables : Include dark controls and oxygen-free environments to isolate photooxidation effects .

Q. How can computational methods enhance the design of Boc-D-Dap(Dnp)-OH derivatives with improved stability?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions to identify destabilizing conformational changes.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis-prone sites.

- QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity) with experimental stability data to guide synthesis .

Q. What strategies mitigate batch-to-batch variability in Boc-D-Dap(Dnp)-OH synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Use response surface methodology to optimize critical parameters (e.g., reaction time, stoichiometry).

- Quality Control Protocols : Establish acceptance criteria for intermediates (e.g., ≥90% purity by HPLC) .

Data Management & Reproducibility

Q. How should researchers manage spectral data for Boc-D-Dap(Dnp)-OH to ensure reproducibility?

Methodological Answer:

- FAIR Principles : Store raw NMR, HPLC, and MS data in repositories (e.g., Zenodo) with unique DOIs.

- Metadata Documentation : Include instrument settings (e.g., NMR frequency, HPLC gradient), sample preparation steps, and calibration standards.

- Version Control : Use platforms like GitHub to track procedural revisions .

Q. What statistical approaches are recommended for analyzing contradictory solubility data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.